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molecular formula C11H10N4O3 B8598529 N-(3-Azido-2-hydroxypropyl)phthalimide CAS No. 200483-38-1

N-(3-Azido-2-hydroxypropyl)phthalimide

Cat. No. B8598529
M. Wt: 246.22 g/mol
InChI Key: ZNFOYEMIXRVQNG-UHFFFAOYSA-N
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Patent
US07022677B1

Procedure details

To ethanol solution (240 ml) of N-(3-azido-2-hydroxypropyl)phthalimide 10 g (40.3 mol), 10% Pd—C (1 g) and concentrated hydrochloric acid solution 7.84 ml (80.6 mmol) were added sequentially. To the reaction mixture, hydrogen was introduced at 2 kgf/cm2 atm. and hydrogenated at room temperature for 6 hours. After removal of catalyst by filtration, catalyst was washed with EtOH/DMF (1:1) solution (300 ml) and then combined filtrate was evaporated to dryness. Addition of EtOH to the residue gave crystal of desired product as hydrogen chloride salt. Crystal was collected by filtration and dried under reduced pressure at 40° C. to afford 5.3 g of the product. The NMR spectra were consistent with the desired title intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.84 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([OH:18])[CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17])=[N+]=[N-].[ClH:19].[H][H]>[Pd].C(O)C>[ClH:19].[NH2:1][CH2:4][CH:5]([OH:18])[CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
Name
Quantity
7.84 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, catalyst
WASH
Type
WASH
Details
was washed with EtOH/DMF (1:1) solution (300 ml)
CUSTOM
Type
CUSTOM
Details
combined filtrate was evaporated to dryness
ADDITION
Type
ADDITION
Details
Addition of EtOH to the residue

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.NCC(CN1C(C=2C(C1=O)=CC=CC2)=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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